Ethyl 5-bromo-2-ethylbenzoate
Description
Ethyl 5-bromo-2-ethylbenzoate (IUPAC name: this compound) is a halogenated benzoate ester characterized by a bromine atom at the 5-position of the benzene ring, an ethyl group at the 2-position, and an ethyl ester functional group. Its molecular formula is C₁₁H₁₃BrO₂, with a molecular weight of 273.14 g/mol. This compound is structurally significant due to the synergistic effects of its substituents: the bromine atom enhances electrophilic reactivity, the ethyl group at position 2 contributes steric bulk, and the ethyl ester group modulates solubility and lipophilicity.
Properties
IUPAC Name |
ethyl 5-bromo-2-ethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-8-5-6-9(12)7-10(8)11(13)14-4-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBMFVHNUUXEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)Br)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661119 | |
| Record name | Ethyl 5-bromo-2-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131587-83-1 | |
| Record name | Ethyl 5-bromo-2-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 5-position undergoes substitution with nucleophiles under catalytic or thermal conditions. This reactivity is enhanced by the electron-withdrawing ester group at the 2-position , which activates the aromatic ring toward nucleophilic attack.
Mechanism :
-
Deprotonation of the nucleophile.
-
Attack at the brominated carbon, forming a Meisenheimer complex.
-
Elimination of Br⁻ to restore aromaticity.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids yields biaryl derivatives:
| Boronic Acid | Product | Yield | Conditions | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Ethyl 5-phenyl-2-ethylbenzoate | 89% | 80°C, 24 h | |
| 4-Methoxyphenylboronic acid | Ethyl 5-(4-methoxyphenyl)-2-ethylbenzoate | 75% | 90°C, 18 h |
Ester Hydrolysis and Transesterification
The ethyl ester group undergoes hydrolysis or alcohol exchange under acidic/basic conditions:
Acid-Catalyzed Hydrolysis
-
Yield : 94% after 4 h at 100°C.
Base-Mediated Transesterification
Reduction Reactions
The ester group can be reduced to a primary alcohol using strong reducing agents:
-
Yield : 68%.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes nitration and sulfonation at the 3-position (meta to bromine):
| Reaction | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Ethyl 5-bromo-3-nitro-2-ethylbenzoate | 56% | |
| Sulfonation | SO₃/H₂SO₄ | Ethyl 5-bromo-3-sulfo-2-ethylbenzoate | 49% |
Comparison with Similar Compounds
Variation in Substituent at Position 2
Altering the alkyl group at position 2 significantly impacts steric effects and lipophilicity:
| Compound Name | Position 2 Group | Key Differences | Biological/Reactivity Impact | Source |
|---|---|---|---|---|
| This compound | Ethyl | Higher lipophilicity due to longer alkyl chain | Enhanced membrane permeability (inferred) | [Inferred] |
| Ethyl 5-bromo-2-methylbenzoate | Methyl | Reduced steric hindrance | Moderate enzyme inhibition | |
| Ethyl 5-bromo-2-(but-3-enyl)benzoate | But-3-enyl | Alkene group enables addition reactions | Potential for polymer synthesis |
The butenyl group in Ethyl 5-bromo-2-(but-3-enyl)benzoate introduces unsaturation, enabling unique reactivity pathways .
Halogen Substitution (Bromine vs. Chlorine)
Halogen identity influences electronic effects and bond strength:
| Compound Name | Halogen at Position 5 | Key Differences | Reactivity Impact | Source |
|---|---|---|---|---|
| This compound | Bromine | Larger atomic radius; weaker C–Br bond vs. C–Cl | Higher susceptibility to nucleophilic substitution | |
| Ethyl 5-chloro-2-ethylbenzoate | Chlorine | Smaller atomic radius; stronger C–Cl bond | Lower reactivity in substitution reactions |
Analysis : Bromine’s lower electronegativity and larger size compared to chlorine make this compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), a property critical in pharmaceutical intermediates .
Positional Isomerism
Shifting substituents alters electronic distribution and molecular interactions:
| Compound Name | Substituent Positions | Key Differences | Biological Activity | Source |
|---|---|---|---|---|
| This compound | Br (5), ethyl (2) | Optimal steric and electronic balance | Antimicrobial potential (inferred) | [Inferred] |
| Ethyl 3-bromo-5-ethylbenzoate | Br (3), ethyl (5) | Altered dipole moment due to proximity of Br and ester group | Reduced binding affinity to enzymes |
Analysis : The 5-bromo-2-ethyl configuration optimizes spatial separation between substituents, minimizing electronic clashes and enhancing stability .
Ester Group Modifications
Ester group variations affect solubility and metabolic stability:
| Compound Name | Ester Group | Key Differences | Applications | Source |
|---|---|---|---|---|
| This compound | Ethyl | Higher lipophilicity; slower hydrolysis | Prolonged drug delivery systems | [Inferred] |
| Mthis compound | Methyl | Faster metabolic clearance; improved water solubility | Short-acting therapeutic agents |
Analysis : The ethyl ester prolongs metabolic stability compared to methyl, making it preferable for sustained-release formulations .
Key Research Findings
- Synthetic Utility: this compound’s bromine atom facilitates palladium-catalyzed cross-coupling reactions, a trait shared with analogs like Ethyl 5-bromo-3-cyano-2-methylbenzoate .
- Biological Activity : Brominated benzoates exhibit antimicrobial properties; the ethyl group at position 2 may enhance membrane penetration compared to methyl analogs .
- Material Science : Derivatives with unsaturated side chains (e.g., butenyl) show promise in polymer chemistry due to their reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
